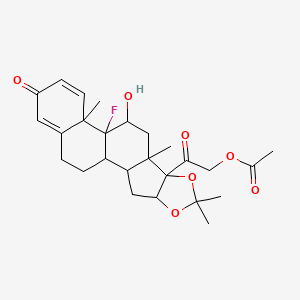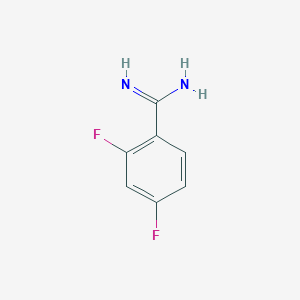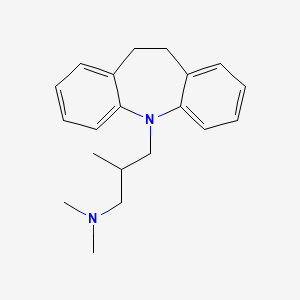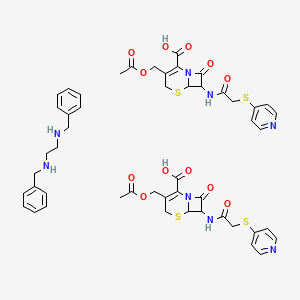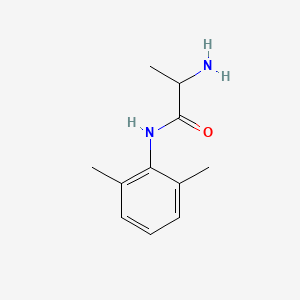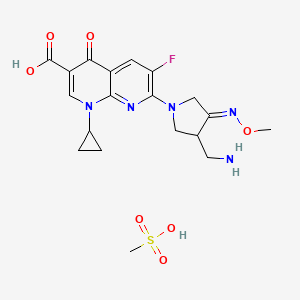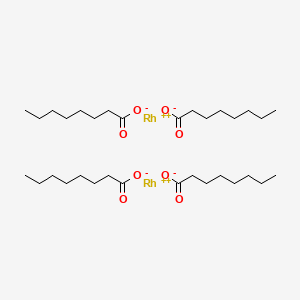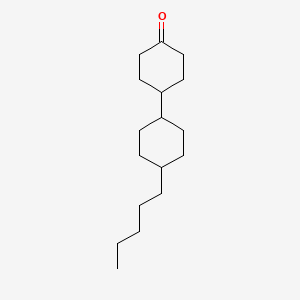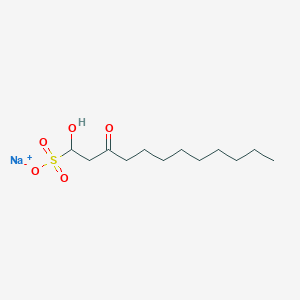
sodium;1-hydroxy-3-oxododecane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-hydroxy-3-oxododecane-1-sulfonate is an organic compound with the molecular formula C₁₂H₂₃NaO₅S. It is a sodium salt of a sulfonic acid derivative, characterized by the presence of a hydroxy group, a keto group, and a sulfonate group on a dodecane chain. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxy-3-oxododecane-1-sulfonate typically involves the sulfonation of 1-hydroxy-3-oxododecane. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group. The process generally involves the following steps:
Hydroxylation: Introduction of a hydroxy group to the dodecane chain.
Oxidation: Conversion of the hydroxy group to a keto group.
Sulfonation: Introduction of the sulfonate group using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In industrial settings, the production of sodium 1-hydroxy-3-oxododecane-1-sulfonate is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and optimization to achieve high yields and purity. The final product is typically isolated by crystallization or precipitation, followed by drying and packaging.
Types of Reactions:
Oxidation: Sodium 1-hydroxy-3-oxododecane-1-sulfonate can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 1-hydroxy-3-oxododecane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 1-hydroxy-3-oxododecane-1-sulfonate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the keto group can participate in nucleophilic addition reactions, and the sulfonate group can engage in ionic interactions. These interactions enable the compound to stabilize proteins, enhance solubility, and facilitate chemical reactions.
Comparación Con Compuestos Similares
Sodium 1-hydroxy-3-oxododecane-1-sulfonate can be compared with other similar compounds such as:
Sodium dodecyl sulfate: A widely used surfactant with a similar sulfonate group but lacking the hydroxy and keto groups.
Sodium 1-hydroxy-2-oxododecane-1-sulfonate: A structural isomer with the keto group at a different position.
Sodium 1-hydroxy-3-oxodecane-1-sulfonate: A shorter chain analog with similar functional groups.
The uniqueness of sodium 1-hydroxy-3-oxododecane-1-sulfonate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.
Propiedades
IUPAC Name |
sodium;1-hydroxy-3-oxododecane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPWMWCITPGPKK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
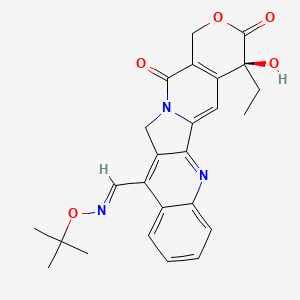
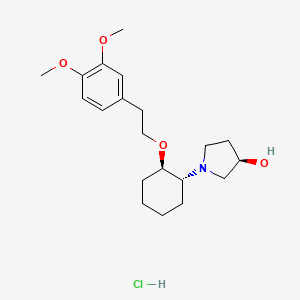
![1-[(3S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B7818687.png)
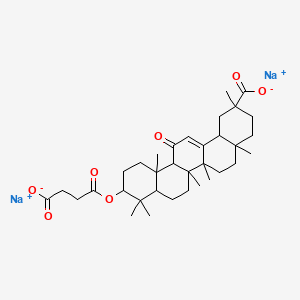
![(5Z)-5-[(2E)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B7818696.png)
